

Application Notes & Protocols: Preparation of Dioleoylphosphatidylglycerol (DOPG) Liposomes

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Compound of Interest

Compound Name: *Dioleoylphosphatidylglycerol*

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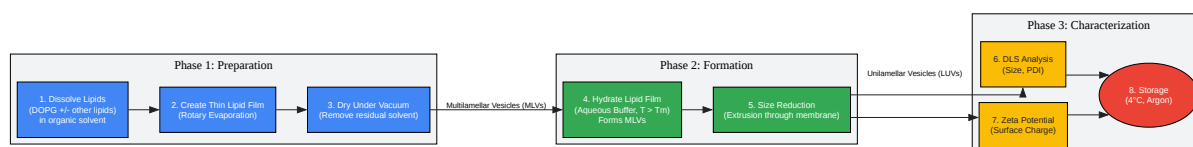
Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide for the preparation and characterization of unilamellar liposomes containing 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG). DOPG is an anionic phospholipid frequently used in liposome formulations to impart a negative surface charge, which can enhance stability against aggregation and influence interactions with biological systems.[1] This protocol details the widely used thin-film hydration method followed by extrusion, a technique that produces homogenous populations of unilamellar vesicles with a defined size.[2][3]

Overview of DOPG Liposome Preparation

The preparation of DOPG-containing liposomes involves three primary stages: the creation of a thin lipid film, hydration of the film to form multilamellar vesicles (MLVs), and size reduction through extrusion to produce unilamellar vesicles (LUVs) of a specific diameter.

Characterization of the final product is crucial to ensure quality and reproducibility.[4][5][6]



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Caption: Experimental workflow for preparing and characterizing DOPG liposomes.

Materials and Equipment

Lipids and Reagents

- 1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG)
- Co-lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), Cholesterol)
- Chloroform or a chloroform:methanol mixture
- Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES buffer)[2]
- Nitrogen or Argon gas[7]

Equipment

- Rotary evaporator
- Water bath
- Vacuum pump or desiccator[7]
- Liposome extruder (e.g., Avanti Mini-Extruder)[2]
- Polycarbonate membranes (e.g., 100 nm pore size)[8]
- Gas-tight glass syringes (e.g., 1 mL)[2]
- Round-bottom flasks
- Glass vials with Teflon-lined caps
- Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement[1]

Experimental Protocols

Protocol 1: Preparation of DOPG Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of LUVs with a target diameter of approximately 100 nm.

Step 1: Lipid Film Preparation

- **Dissolve Lipids:** In a clean round-bottom flask, dissolve the desired amounts of DOPG and any co-lipids in chloroform.^[7] A typical starting lipid concentration in the organic solvent is 10-20 mg/mL. For mixed liposomes, ensure lipids are completely dissolved to form a clear solution.
- **Solvent Evaporation:** Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature that facilitates gentle evaporation (e.g., 30-40°C).^[9]
- **Film Formation:** Rotate the flask and gradually reduce the pressure to evaporate the solvent. Continue until a thin, uniform lipid film forms on the inner surface of the flask.^{[1][9]}
- **Drying:** Further dry the film under a high vacuum for at least 1-2 hours (or overnight in a desiccator) to remove any residual organic solvent.^[7]

Step 2: Hydration

- **Add Buffer:** Add the desired volume of aqueous hydration buffer (e.g., PBS, pH 7.4) to the flask containing the dry lipid film. The buffer should be pre-warmed to a temperature above the gel-to-liquid crystalline phase transition temperature (T_m) of all lipids in the mixture. For DOPG and DOPC, which have low T_m values (-18°C and -17°C respectively), hydration can be performed at room temperature.^[8]
- **Vesicle Formation:** Agitate the flask by hand-shaking or vortexing until the lipid film is fully suspended in the buffer.^[9] This process typically takes 30-60 minutes and results in a milky suspension of multilamellar vesicles (MLVs).^[9]
- **(Optional) Freeze-Thaw Cycles:** To improve encapsulation efficiency for water-soluble compounds, the MLV suspension can be subjected to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.^{[8][10]}

Step 3: Size Reduction by Extrusion

- **Assemble Extruder:** Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[8] It is common to use two stacked membranes.[1] Ensure the extruder and syringes are clean.
- **Equilibrate Temperature:** If using lipids with a high T_m , ensure the extruder heating block is set to a temperature above the T_m . For DOPG, extrusion can be performed at room temperature.[8]
- **Load Suspension:** Transfer the MLV suspension into one of the gas-tight syringes and place it into the extruder. Connect an empty syringe to the other side.[8]
- **Extrude:** Gently and steadily push the plunger, forcing the lipid suspension through the membrane into the empty syringe. This completes one pass.[8]
- **Repeat:** Pass the suspension back and forth between the two syringes. An odd number of passes (e.g., 11 to 21) is typically recommended to ensure the final collection is from the alternate syringe, resulting in a more homogenous size distribution.[3][8] The liposome suspension should become more translucent as the vesicle size decreases.[9]

Protocol 2: Characterization of DOPG Liposomes

Step 1: Size and Polydispersity Index (PDI) Measurement

- **Sample Preparation:** Dilute a small aliquot of the final liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.[1]
- **DLS Measurement:** Transfer the diluted sample to a cuvette and measure the hydrodynamic diameter and PDI using a DLS instrument. A PDI value below 0.2 is generally indicative of a monodisperse population of liposomes.[11]

Step 2: Zeta Potential Measurement

- **Sample Preparation:** Prepare a diluted sample as described for DLS analysis.
- **Zeta Potential Measurement:** Transfer the sample to a folded capillary cell and measure the zeta potential.[1] DOPG-containing liposomes are expected to have a negative zeta potential

due to the anionic phosphate-glycerol head group.[\[12\]](#)

Data Presentation

Quantitative data from the preparation and characterization process should be recorded systematically.

Table 1: Example DOPG Liposome Formulations

Formulation Name	Lipid Composition (molar ratio)	Purpose
DOPG-100	100% DOPG	Highly anionic surface for stability studies
DOPC:DOPG-80:20	80% DOPC, 20% DOPG	Anionic liposomes mimicking biological membranes [2]

| DOPC:DOPG:Chol | 51.4% DPPC, 3.6% DOPG, 45% Cholesterol | Polymer-caged liposomes for enhanced stability[\[13\]](#) |

Table 2: Typical Extrusion and Characterization Parameters

Parameter	Typical Value	Reference
Extrusion		
Membrane Pore Size	100 nm	[8] [9]
Number of Passes	11 - 21	[8]
Lipid Concentration	1 - 10 mg/mL	[9]
Characterization		
Hydrodynamic Diameter	~100-120 nm (for 100 nm membrane)	[2] [8]
Polydispersity Index (PDI)	< 0.2	[11]

| Zeta Potential (for DOPG) | Negative (e.g., -25 to -50 mV) [\[\[12\]](#) |

Storage and Stability

For optimal stability, liposome suspensions should be stored at 4°C.[\[14\]](#)[\[15\]](#) Do not freeze unless a specific cryoprotectant (e.g., trehalose, sucrose) has been included in the formulation, as ice crystal formation can disrupt the vesicle structure.[\[14\]](#) To prevent lipid oxidation, especially with unsaturated lipids like DOPG, the storage vial can be flushed with an inert gas like argon and sealed tightly.[\[2\]](#) Stability can be monitored over time by periodically re-measuring size and PDI via DLS.[\[2\]](#)

Troubleshooting

Issue	Possible Cause	Suggested Solution
High PDI (> 0.3)	Insufficient number of extrusion passes.	Increase the number of passes through the extruder (e.g., to 21 or 31).
Extrusion temperature is below lipid T _m .	Ensure extrusion is performed above the T _m of all lipid components.	
Lipid concentration is too high.	Reduce the initial lipid concentration. [8]	
Liposome size is much larger than pore size	Membrane is torn or improperly installed.	Disassemble the extruder and install a new membrane, ensuring it is correctly seated. [8]
Extrusion pressure is too high/fast.	Apply gentle, steady pressure during extrusion. [8]	
Low encapsulation efficiency	Insufficient hydration time.	Ensure the lipid film is fully hydrated before extrusion. [8]
Drug leakage during extrusion.	Reduce the number of passes or the extrusion pressure. [8]	

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